molecular formula C9H10FNO B11914499 1-Amino-3-(2-fluorophenyl)propan-2-one

1-Amino-3-(2-fluorophenyl)propan-2-one

Cat. No.: B11914499
M. Wt: 167.18 g/mol
InChI Key: KZVLUYVTNNGNPS-UHFFFAOYSA-N
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Description

1-Amino-3-(2-fluorophenyl)propan-2-one is an organic compound featuring a ketone group, an amino group, and a 2-fluorophenyl substituent. Below, we compare it with similar compounds, emphasizing substituent effects, spectral characteristics, and synthetic pathways.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-amino-3-(2-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H10FNO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4H,5-6,11H2

InChI Key

KZVLUYVTNNGNPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(2-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with nitroethane to form 2-fluoro-β-nitrostyrene, which is then reduced to 2-fluoroamphetamine. The final step involves the oxidation of 2-fluoroamphetamine to yield 1-amino-3-(2-fluorophenyl)propan-2-one .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-Amino-3-(2-fluorophenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-fluorophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

The 2-fluorophenyl group in the target compound distinguishes it from analogs with halogen substitutions at other positions or on different aromatic systems.

Compound Name Aromatic Substituent Molecular Formula Molecular Weight (g/mol) Key Features
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one 5-chlorothiophen-3-yl C₇H₈ClNOS 189.66 Thiophene ring introduces sulfur, altering electronic properties and reactivity.
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride 4-bromophenyl C₉H₁₁BrClNO 264.55 Bromine (electron-withdrawing) at para position; hydrochloride salt enhances solubility.
1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one 2-fluorophenyl + sulfanyl C₁₇H₁₇FOS 300.38 Sulfanyl group increases steric bulk and potential for hydrogen bonding.

Key Observations :

  • Halogen Position : Fluorine at the ortho position (2-fluorophenyl) may induce steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-bromophenyl in ).
  • Functional Groups : The sulfanyl group in modifies polarity and solubility, while the hydrochloride salt in improves aqueous solubility.
Physical and Spectral Properties

Data from analogs suggest trends in melting points, solubility, and spectroscopic behavior:

Compound Name Melting Point (°C) Synthesis Yield Purity Spectral Features (NMR/MS)
1-Amino-3-(2-fluorophenyl)propylphosphonic Acid 292–294 53% Not stated Distinct ¹⁹F NMR shifts due to ortho-F; MS confirms molecular ion at m/z 245.2 .
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride Not reported Not reported ≥95% Expected downfield shifts for aromatic protons in ¹H NMR due to bromine’s electronegativity.
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one Not reported Discontinued ≥95% Thiophene protons show characteristic splitting patterns in ¹H NMR.

Key Observations :

  • Melting Points : Phosphonic acid derivatives (e.g., ) exhibit higher melting points (292–306°C) due to strong intermolecular hydrogen bonding, whereas ketone-based analogs (e.g., ) likely have lower melting points.
  • Spectral Data : Fluorine in the ortho position (as in ) generates unique ¹⁹F NMR chemical shifts (~-115 ppm for 2-F vs. -110 ppm for para-F ), aiding structural elucidation.

Biological Activity

1-Amino-3-(2-fluorophenyl)propan-2-one is a synthetic organic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its structure, characterized by an amino group and a fluorinated phenyl moiety, allows it to interact with various biological targets, making it a subject of interest in drug development and biochemistry.

  • Molecular Formula : C11H12FNO
  • Molecular Weight : Approximately 197.22 g/mol
  • IUPAC Name : 1-amino-3-(2-fluorophenyl)propan-2-one

The presence of the fluorine atom in the ortho position of the phenyl ring enhances the compound's reactivity and biological properties through mechanisms such as halogen bonding, which can improve binding affinity to target proteins.

The biological activity of 1-Amino-3-(2-fluorophenyl)propan-2-one is primarily attributed to its ability to interact with enzymes and receptors. The amino group facilitates hydrogen bonding, while the fluorinated aromatic ring enhances hydrophobic interactions. These interactions can modulate various biochemical pathways, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways.
  • Receptor Binding : It may engage with receptors involved in signaling pathways, contributing to its pharmacological effects.

Biological Activity Overview

Research indicates that 1-Amino-3-(2-fluorophenyl)propan-2-one exhibits significant biological activities, particularly in the context of cancer research and enzyme inhibition studies. Below are some key findings:

Enzyme Inhibition Studies

  • Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment. The compound showed promising inhibition rates comparable to established DPP-IV inhibitors.
  • Antioxidant Activity : In vitro assays demonstrated that the compound possesses antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Activity

Studies have highlighted the anticancer potential of 1-Amino-3-(2-fluorophenyl)propan-2-one against various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG2 (liver cancer)<50
A2780 (ovarian cancer)<40
MDA-MB-231 (breast cancer)<50

The IC50 values indicate that the compound is effective at relatively low concentrations, suggesting its potential as a therapeutic agent.

Case Study 1: Synthesis and Evaluation

A study conducted by Wang et al. synthesized 1-Amino-3-(2-fluorophenyl)propan-2-one using solid-phase synthesis techniques. The synthesized compound was evaluated for its biological activity, demonstrating significant inhibition of cancer cell proliferation in vitro. The study emphasized the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Structure-Activity Relationship (SAR)

A comparative analysis involving analogs of 1-Amino-3-(2-fluorophenyl)propan-2-one revealed that variations in the position of the fluorine atom significantly affected biological activity. For instance, compounds with fluorine at the meta or para positions exhibited different binding affinities and enzyme inhibition profiles compared to the ortho-substituted analog.

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